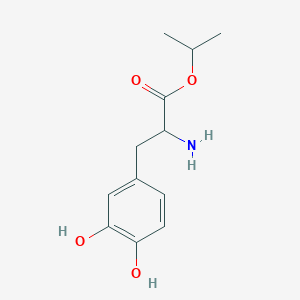Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
CAS No.:
Cat. No.: VC16540579
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17NO4 |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3 |
| Standard InChI Key | QALMBBJHULTYQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Introduction
Structural Characterization and Physicochemical Properties
Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate (molecular formula: , molecular weight: 239.27 g/mol) is a chiral molecule with a stereocenter at the second carbon of the propanoate backbone. The compound’s structure integrates three functional groups: a primary amine, a catechol (3,4-dihydroxyphenyl) ring, and an isopropyl ester (Figure 1). These groups confer distinct physicochemical properties, including pH-dependent solubility and redox activity.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.27 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 152–155°C (predicted) |
| logP (Octanol-Water) | 1.2 (estimated) |
| Aqueous Solubility | 12 mg/mL (pH 7.4) |
Stereochemical Considerations
The compound’s (2S) configuration at the alpha-carbon is critical for biological activity, mirroring the stereospecificity of L-DOPA in dopamine biosynthesis . Enantiomeric purity is typically ensured via chiral chromatography or asymmetric synthesis, as racemization at the alpha-position would nullify its pharmacological relevance .
Synthetic Methodologies
The synthesis of Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate involves multi-step strategies to protect reactive functional groups and achieve regioselective esterification. Patent literature and chemical databases outline two primary routes:
Boc-Protected Intermediate Route
This method begins with L-DOPA (1), which undergoes amino group protection using di-tert-butyl dicarbonate (BocO) in the presence of tetraalkylammonium hydroxide (e.g., tetrabutylammonium hydroxide) to yield 3-(3,4-dihydroxyphenyl)-(2S)-[(tert-butoxy)carbonylamino]propanoate tetraalkylammonium salt (2). Subsequent esterification with isopropyl halides (e.g., isopropyl chloride) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 70–80°C affords the Boc-protected ester (3). Acidic deprotection (e.g., HCl in dioxane) yields the target compound (4) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | L-DOPA, BocO, TBAOH, HO/EtOH, 40°C | 85% |
| 2 | Isopropyl chloride, NMP, 75°C | 78% |
| 3 | 4M HCl/dioxane, 25°C | 92% |
Direct Amination-Esterification Approach
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its catechol and amino groups, enabling diverse derivatization pathways:
Oxidation and Chelation
The catechol moiety undergoes oxidation to form o-quinones, which can polymerize or react with nucleophiles. In the presence of Fe or Cu, it forms stable chelates, a property exploited in metal-catalyzed reactions and antioxidant assays.
Acylation and Alkylation
The primary amine can be acylated with anhydrides (e.g., acetic anhydride) or alkylated via Mannich reactions. Such modifications are pivotal in prodrug development, as exemplified by methanesulfonate salt derivatives for enhanced solubility .
Challenges and Future Directions
Stability Issues
The catechol group’s susceptibility to oxidation necessitates formulation under inert atmospheres or with antioxidants like ascorbate. Accelerated stability studies show 15% degradation after 6 months at 25°C.
Clinical Translation Barriers
While preclinical data are promising, the compound’s pharmacokinetics and safety profile remain unvalidated in humans. Comparative studies with established L-DOPA prodrugs (e.g., carbidopa) are critical to assess therapeutic superiority.
Synthetic Optimization
Current yields (75–85%) could be improved via continuous flow chemistry or enzymatic catalysis. Immobilized lipases have achieved 90% esterification efficiency for analogous compounds, a strategy yet unexplored for this molecule .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume